molecular formula C7H6BrN3 B10901295 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10901295
M. Wt: 212.05 g/mol
InChI Key: CUCDFKJMDYZBIB-UHFFFAOYSA-N
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Description

2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is a high-value brominated heterocyclic compound offered as a key synthetic intermediate for advanced chemical research and development. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its role as a purine analogue and its wide range of biological activities . This particular bromo-derivative is designed for further functionalization, with the bromine atom at the 2-position serving as a reactive handle for metal-catalyzed cross-coupling reactions, such as those pioneered with related structures . This enables researchers to efficiently create a diverse library of novel derivatives for structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidines have demonstrated significant potential as potent inhibitors of various protein kinases, which are key targets in targeted cancer therapy . Research into closely related analogues has shown that such compounds can exhibit strong inhibitory effects on kinases like Pim-1 and Flt-3, suppressing colony formation in cancer cells and reducing the phosphorylation of key proteins like BAD . The structural features of this compound, including its planar, fused bicyclic system, facilitate important interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . This product is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this building block to explore new chemical space in the development of potential oncological therapeutics, agrochemicals, and other biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-bromo-7-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-9-7-4-6(8)10-11(5)7/h2-4H,1H3

InChI Key

CUCDFKJMDYZBIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=CC(=NN12)Br

Origin of Product

United States

Synthesis and Characterization

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is typically achieved through the condensation reaction of 3- or 5-aminopyrazoles with various carbonyl compounds such as 1,3-diketones, enaminones, or formyl ketones. bme.hu These reactions are often facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times. nih.gov

For the specific synthesis of 7-substituted-2-methylpyrazolo[1,5-a]pyrimidines, a common route involves the reaction of 3-amino-5-methylpyrazole (B16524) with a β-dicarbonyl compound. The subsequent bromination of the resulting pyrazolo[1,5-a]pyrimidine core, likely at the 3-position, can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

Structural characterization of these compounds relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise arrangement of atoms within the molecule. Mass spectrometry confirms the molecular weight, and X-ray crystallography can provide definitive information about the solid-state structure, including bond lengths, angles, and intermolecular interactions. csic.es

Synthetic Methodologies for 2 Bromo 7 Methylpyrazolo 1,5 a Pyrimidine

Retrosynthetic Analysis and Key Disconnections for the Pyrazolo[1,5-a]pyrimidine (B1248293) System

Retrosynthetic analysis of the pyrazolo[1,5-a]pyrimidine core reveals two primary disconnection strategies. The most fundamental and widely employed approach involves a disconnection across the pyrimidine (B1678525) ring, leading back to a 3-aminopyrazole (B16455) (or its 5-aminopyrazole tautomer) and a 1,3-bielectrophilic synthon. chemicalbook.comnih.gov This strategy is the cornerstone of classical pyrazolo[1,5-a]pyrimidine synthesis.

For the specific target, 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, two targeted retrosynthetic pathways can be envisioned:

Post-functionalization Pathway: This route involves the initial synthesis of the 7-methylpyrazolo[1,5-a]pyrimidine (B1625787) scaffold followed by a regioselective bromination at the C2 position. This approach is dependent on controlling the inherent reactivity of the heterocyclic system towards electrophiles.

Precursor-based Pathway: This strategy involves the cyclization of a pre-brominated pyrazole (B372694) precursor, specifically 4-bromo-1H-pyrazol-5-amine bearing a methyl group, with a suitable 1,3-dicarbonyl compound to install the methyl group at the C7 position.

As will be discussed, the inherent electronic properties of the pyrazolo[1,5-a]pyrimidine system make the precursor-based pathway the more viable and regiochemically controlled route to the desired C2-brominated product.

Classical Cyclization Approaches to the Pyrazolo[1,5-a]pyrimidine Scaffold

The construction of the fused pyrazolo[1,5-a]pyrimidine ring system is a well-documented field, with several established methods for achieving the core structure. eurjchem.com

Condensation Reactions with Pyrazole Derivatives

The most prevalent strategy for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction of 3-aminopyrazole derivatives with various carbon-based electrophiles. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the exocyclic 5-NH2 group, the endocyclic N1-H, and the C4 carbon, with the exocyclic amine being the most nucleophilic. nih.gov The reaction mechanism typically begins with the nucleophilic attack of the exocyclic amino group of the pyrazole onto an electrophilic center of the reaction partner, followed by an intramolecular cyclization involving the endocyclic N1 nitrogen to form the six-membered pyrimidine ring. bibliomed.org

Annulation Strategies Involving 1,3-Dicarbonyl Compounds or Equivalents

The reaction between 5-aminopyrazoles and 1,3-dicarbonyl compounds (or their synthetic equivalents) is the most common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine system. nih.gov The reaction generally proceeds by heating the reactants in a solvent such as acetic acid or ethanol, sometimes with acid or base catalysis. bibliomed.org

The regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyls is a critical consideration. Typically, the more nucleophilic exocyclic amino group of the pyrazole attacks the more electrophilic carbonyl carbon of the dicarbonyl compound first. For instance, the reaction of 5-amino-3-substituted pyrazoles with ethyl acetoacetate (B1235776) selectively yields 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidines. bibliomed.org Symmetrical diketones, such as acetylacetone (B45752) (pentane-2,4-dione), react with 5-aminopyrazoles to reliably produce 5,7-dimethylpyrazolo[1,5-a]pyrimidines. nih.gov

Various 1,3-dicarbonyl equivalents, such as β-alkoxyvinyl ketones and enaminones, have also been successfully employed in these cyclocondensation reactions. researchgate.net

Precursor 1Precursor 2ConditionsProduct Type
5-AminopyrazoleAcetylacetoneAcetic Acid, Reflux5,7-Dimethylpyrazolo[1,5-a]pyrimidine
5-AminopyrazoleEthyl AcetoacetateAcetic Acid, Reflux5-Methyl-7-hydroxypyrazolo[1,5-a]pyrimidine
3-Amino-5-methyl-1H-pyrazoleβ-Dimethylaminovinyl ketonesAcetic Acid, Reflux2-Methyl-7-substituted-pyrazolo[1,5-a]pyrimidine

Targeted Synthesis of this compound

The synthesis of the title compound requires specific strategies to ensure the correct placement of both the methyl group at C7 and the bromine atom at C2.

Strategies for Regioselective Bromination at the C2 Position

Direct electrophilic bromination of a pre-formed 7-methylpyrazolo[1,5-a]pyrimidine scaffold presents significant regiochemical challenges. The electronic distribution of the pyrazolo[1,5-a]pyrimidine ring system favors electrophilic substitution at the C3 position. The C3 carbon is part of the electron-rich pyrazole moiety and is activated by the adjacent ring nitrogen atoms.

Indeed, published research consistently demonstrates this inherent reactivity.

Studies using N-bromosuccinimide (NBS) as the brominating agent on 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines report the selective formation of the corresponding 3-bromo derivatives in high yields (70-98%). researchgate.net

A method employing a hypervalent iodine(III) reagent in conjunction with potassium bromide was developed for the halogenation of pyrazolo[1,5-a]pyrimidines. This system also resulted in exclusive bromination at the C3 position. nih.gov

These findings strongly indicate that a post-functionalization approach via direct electrophilic bromination is not a viable strategy for obtaining the 2-bromo isomer. The C2 position is significantly less reactive towards electrophiles than the C3 position.

Synthesis via Pre-brominated Pyrazole Precursors

The most logical and regiochemically controlled route to this compound is through the cyclization of a pyrazole precursor that already contains the requisite bromine atom at the C4 position.

The key steps for this proposed synthesis are:

Formation of a 4-bromo-5-aminopyrazole derivative. The necessary starting material is 4-bromo-3-methyl-1H-pyrazol-5-amine . The synthesis of this intermediate is the crucial step. While not widely reported, it can be envisioned through established pyrazole synthesis principles, such as the cyclization of a suitably brominated β-ketonitrile (e.g., 2-bromo-3-oxobutanenitrile) with hydrazine.

Cyclocondensation with a 1,3-dicarbonyl. The 4-bromo-3-methyl-1H-pyrazol-5-amine would then be reacted with a 1,3-dicarbonyl compound to form the pyrimidine ring. To obtain the 7-methyl substituent, the choice of dicarbonyl is critical. However, using the standard acetylacetone would result in a 5,7-dimethyl product. To achieve only a 7-methyl substituent, an alternative dicarbonyl equivalent that introduces a single methyl group at C7 and a hydrogen at C5 would be necessary, such as malondialdehyde or its synthetic equivalents. For the synthesis of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine , the reaction would straightforwardly involve acetylacetone .

The reaction mechanism follows the classical pathway: the exocyclic amine of the brominated pyrazole attacks one of the carbonyl groups of acetylacetone, followed by cyclization and dehydration to yield the final, stable aromatic system.

Precursor 1Precursor 2Expected Product
4-Bromo-3-methyl-1H-pyrazol-5-amineAcetylacetone (Pentane-2,4-dione)2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
4-Bromo-3-methyl-1H-pyrazol-5-amineMalondialdehydeThis compound

This precursor-based approach circumvents the regioselectivity issues of direct bromination and represents the most feasible pathway for the synthesis of this compound.

Optimization of Reaction Parameters and Yield for Scale-Up

The industrial-scale production of this compound necessitates a thorough optimization of reaction parameters to ensure high yields, purity, and cost-effectiveness. The primary synthesis generally involves two key stages: the formation of the 7-methylpyrazolo[1,5-a]pyrimidine core and its subsequent regioselective bromination at the C2-position.

The initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine scaffold is highly dependent on factors such as temperature, catalyst, and reaction time. nih.gov Adjusting these parameters is crucial to maximize yield and minimize the formation of byproducts. nih.gov For instance, the condensation of 3-amino-5-methyl-1H-pyrazole with a suitable 1,3-bielectrophilic partner is a common route. The choice of solvent and base, or the use of acidic conditions, can significantly influence the reaction's regioselectivity and efficiency.

The subsequent bromination step, typically employing an electrophilic bromine source like N-bromosuccinimide (NBS), is equally critical. Optimization of this step involves controlling the stoichiometry of the brominating agent, the reaction temperature, and the choice of solvent to achieve selective bromination at the desired C2 position, avoiding over-bromination or side reactions. One study detailed the synthesis of 3-bromo-2-methyl-7-substituted-pyrazolo[1,5-a]pyrimidines by treating the corresponding pyrazolo[1,5-a]pyrimidines with NBS in refluxing tetrahydrofuran (B95107) (THF) for 20 hours, resulting in good yields of 70-98%. researchgate.net

The following table outlines key parameters and their effects on the synthesis and bromination processes, based on general principles for pyrazolo[1,5-a]pyrimidine synthesis.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

Parameter Variable Effect on Yield and Purity
Cyclocondensation Temperature Low vs. High Higher temperatures can increase reaction rates but may also lead to undesirable side products, affecting purity.
Catalyst Acidic vs. Basic The choice of catalyst can influence the regioselectivity of the cyclization, with different catalysts favoring different isomers.
Brominating Agent NBS vs. Br₂ NBS is often preferred for its selectivity and safer handling compared to liquid bromine.
Solvent for Bromination THF, Acetic Acid The solvent can affect the solubility of reactants and the reaction rate. Acetic acid has been used as a solvent for cyclocondensation reactions under reflux. researchgate.net
Reaction Time Short vs. Long Sufficient time is needed for reaction completion, but prolonged times can lead to product degradation or side reactions. Microwave-assisted synthesis can significantly reduce reaction times. nih.govnih.gov

Advanced Synthetic Strategies and Enabling Technologies

Modern synthetic chemistry offers a range of advanced strategies and technologies that can be applied to the synthesis of this compound, enhancing efficiency, selectivity, and sustainability.

Transition metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds. rsc.org For the pyrazolo[1,5-a]pyrimidine scaffold, palladium- and rhodium-catalyzed reactions are particularly prominent. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura and Sonogashira couplings are widely used to introduce aryl or alkynyl groups at specific positions on the pyrazolo[1,5-a]pyrimidine core. rsc.org This is typically achieved by first halogenating the scaffold and then using a palladium catalyst to couple it with a suitable boronic acid or alkyne. This method allows for the construction of a diverse library of derivatives for structure-activity relationship (SAR) studies. mdpi.com

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been employed for the direct C-H activation and annulation of aminopyrazoles with aldehydes and sulfoxonium ylides to construct the pyrazolo[1,5-a]pyrimidine ring system. nih.gov This approach offers high atom economy by avoiding the need for pre-functionalized starting materials.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several techniques are noteworthy:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov For example, three-component reactions that would typically require hours of conventional heating can be completed in minutes under microwave conditions, often with higher purity of the final product. nih.gov One study reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives in just 20 minutes at 120°C using a microwave reactor. byu.edu Another report highlighted a significant reduction in reaction time to 30 minutes at 120°C for a precursor to a pyrazolo-pyrimidinyl based ligand. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can simplify purification. Microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles has been successfully used to produce pyrazolo[1,5-a]pyrimidin-7-amines in high yields and purity. nih.gov

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and process control. While specific applications to this compound are not widely documented, the principles of flow chemistry are well-suited for the production of heterocyclic compounds, allowing for efficient heat and mass transfer and facilitating multi-step syntheses in a continuous manner.

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating Several hours Moderate to Good Well-established and widely accessible.
Microwave-Assisted Minutes Good to Excellent Drastically reduced reaction times, often higher yields, and improved purity. nih.govnih.gov
Solvent-Free (Microwave) Minutes High Reduced environmental impact and simplified workup. nih.gov

Photochemical and electrochemical methods represent emerging green technologies in organic synthesis.

Photochemical Reactions: Visible-light-induced reactions offer a mild and selective way to forge new chemical bonds. acs.org While specific applications for the direct synthesis of this compound are still under exploration, photochemical methods are known for radical brominations, which could potentially be applied to the 7-methylpyrazolo[1,5-a]pyrimidine core.

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. An electrochemically driven oxidative domino cyclization has been developed for the synthesis of dipyrazolo-fused pyridines, demonstrating the potential of electrochemistry in constructing complex heterocyclic systems related to the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final product is paramount, especially for applications in medicinal chemistry. The most common purification techniques for this compound and its analogs are recrystallization and column chromatography.

Recrystallization: This is a cost-effective and scalable method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. For related 3-bromo-pyrazolo[1,5-a]pyrimidines, recrystallization from hexane (B92381) has been reported to yield pure products. researchgate.net

Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents. mdpi.com While highly effective, chromatography can be more time-consuming and expensive than recrystallization, especially for large-scale production. acs.org

Table 3: Comparison of Purification Techniques

Technique Principle Advantages Disadvantages
Recrystallization Differential solubility Cost-effective, scalable, can yield very pure crystals. Finding a suitable solvent can be challenging; may not be effective for removing all impurities.
Column Chromatography Differential adsorption High resolution, applicable to a wide range of compounds. More expensive, generates more waste, can be less scalable. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, it is possible to assign every proton and carbon atom in the this compound structure.

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The spectrum for this compound is expected to show four distinct signals corresponding to the three aromatic protons and the methyl group protons.

The proton at position 3 (H-3) is adjacent to the bromine-substituted carbon and is expected to appear as a singlet at a downfield chemical shift. The protons on the pyrimidine ring, H-5 and H-6, form an AX spin system and appear as doublets due to their coupling to each other. The methyl group at position 7 gives rise to a characteristic singlet in the upfield region of the spectrum. The literature suggests that for 7-methyl derivatives of the pyrazolo[1,5-a]pyrimidine system, the methyl group signal can be distinguished from a 5-methyl isomer by its fine structure and chemical shift. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~8.30s (singlet)-
H-5~8.70d (doublet)J₅,₆ = ~7.0 Hz
H-6~7.00d (doublet)J₆,₅ = ~7.0 Hz
7-CH₃~2.70s (singlet)-

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of distinct carbon environments and distinguishes between protonated and quaternary carbons. For this compound, seven unique carbon signals are expected.

The carbon atom bonded to bromine (C-2) would appear at a specific chemical shift, influenced by the halogen's electronegativity. The other three quaternary carbons (C-3a, C-7, and C-8a) can be identified by their lack of signal in a DEPT-135 experiment. The protonated carbons (C-3, C-5, and C-6) and the methyl carbon (7-CH₃) will show positive signals in a DEPT-135 spectrum. Studies on related isomers have shown that the chemical shift of the methyl carbon is diagnostic; for 7-methyl derivatives, this signal typically appears around 17.0-17.2 ppm, whereas a 5-methyl group is found further downfield at 24.6-24.8 ppm. lookchem.com

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted δ (ppm)Carbon Type
C-2~115.0Quaternary
C-3~145.0CH
C-3a~150.0Quaternary
C-5~148.0CH
C-6~110.0CH
C-7~160.0Quaternary
C-8a~149.5Quaternary
7-CH₃~17.1CH₃

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, the primary correlation observed would be a cross-peak between the H-5 and H-6 protons, confirming their adjacent positions on the pyrimidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It allows for the definitive assignment of the protonated carbons. The expected correlations are:

H-3 with C-3

H-5 with C-5

H-6 with C-6

7-CH₃ protons with the 7-CH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds, which is critical for mapping the entire molecular skeleton, including the quaternary carbons. sdsu.eduyoutube.com Key expected HMBC correlations for confirming the structure include:

The methyl protons (7-CH₃) showing correlations to the quaternary carbon C-7 and the protonated carbon C-6.

The H-5 proton showing correlations to the quaternary carbons C-7 and C-3a.

The H-6 proton showing correlations to the quaternary carbon C-8a and the methyl carbon (7-CH₃).

The H-3 proton showing correlations to the bromine-bearing C-2 and the bridgehead carbons C-3a and C-8a.

Together, these 2D NMR experiments provide irrefutable evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS is a critical analytical technique used to determine the precise mass of a molecule with high accuracy, which in turn allows for the calculation of its elemental formula.

For a heterocyclic compound like this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique. nih.gov It typically results in the formation of a protonated molecular ion, [M+H]⁺, with minimal fragmentation. The high resolution of the mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) to four or more decimal places. This high mass accuracy enables the unambiguous determination of the elemental formula, confirming the presence of one bromine atom and three nitrogen atoms. miamioh.edu

Table 3: HRMS Data for this compound

Ion FormulaIon TypeCalculated Exact MassObserved Mass
C₇H₇N₃⁷⁹Br[M+H]⁺211.9872Value to be determined experimentally
C₇H₇N₃⁸¹Br[M+H]⁺213.9852Value to be determined experimentally

Note: The presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While soft ionization techniques minimize fragmentation, analysis of the fragmentation patterns produced under higher energy conditions (e.g., in MS/MS experiments) can provide additional structural proof. The fragmentation of the pyrazolo[1,5-a]pyrimidine core is influenced by the stability of the fused aromatic system.

Characteristic fragmentation pathways for this compound would likely involve:

Loss of a Bromine Radical: The initial fragmentation could be the cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a fragment ion at m/z ~133.

Loss of HBr: Elimination of hydrogen bromide (HBr) is another plausible fragmentation pathway.

Ring Cleavage: Subsequent fragmentation would likely involve the decomposition of the pyrimidine or pyrazole ring, leading to smaller, stable fragment ions. sapub.org For instance, cleavage of the pyrimidine ring could lead to characteristic ions that help confirm the substituent positions.

The observed fragmentation pattern serves as a fingerprint for the molecule, complementing the NMR data to provide a comprehensive structural elucidation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these methods provide insight into the characteristic vibrations of the pyrazolopyrimidine core and its substituents.

Identification of Characteristic Vibrational Modes of the Pyrazolopyrimidine Core and Substituents

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to the stretching and bending modes of its constituent parts. The pyrazolo[1,5-a]pyrimidine core, being an aromatic bicyclic system, will display a set of fingerprint vibrations.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N Stretching: These vibrations within the fused rings are expected to appear in the 1650-1450 cm⁻¹ range, characteristic of aromatic and heteroaromatic ring systems.

Ring Breathing Modes: The collective vibration of the entire ring system gives rise to characteristic bands in the fingerprint region (below 1300 cm⁻¹).

C-Br Stretching: The vibration of the carbon-bromine bond is anticipated to be in the lower frequency region, typically between 600 and 500 cm⁻¹.

Methyl Group Vibrations: The methyl substituent will have its own characteristic vibrations, including symmetric and asymmetric C-H stretching (around 2950-2850 cm⁻¹) and bending modes (around 1450 and 1375 cm⁻¹).

A general representation of expected vibrational frequencies for a substituted pyrazolo[1,5-a]pyrimidine is presented in the table below, based on data from analogous structures.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching3100 - 3000
Methyl C-H Stretching (asymmetric)~2980
Methyl C-H Stretching (symmetric)~2870
C=C and C=N Ring Stretching1650 - 1450
Methyl C-H Bending (asymmetric)~1450
Methyl C-H Bending (symmetric)~1375
Ring Breathing Modes1300 - 800
C-Br Stretching600 - 500
Out-of-plane C-H Bending900 - 675

Analysis of Aromaticity and Tautomerism through Vibrational Signatures

The positions and intensities of the ring stretching vibrations are indicative of the electronic distribution within the pyrazolopyrimidine system, thus providing insight into its aromatic character. The fused pyrazole and pyrimidine rings create a delocalized π-electron system, and the vibrational spectra are expected to reflect this aromaticity through sharp, well-defined bands in the double-bond region.

Tautomerism is a potential phenomenon in pyrazolopyrimidine derivatives. However, for this compound, the substitution pattern largely locks the molecule into a single tautomeric form. The absence of protons on the ring nitrogen atoms and the presence of the methyl group at a fixed position minimize the possibility of tautomeric equilibria. Vibrational spectroscopy can confirm this by the absence of bands that would be characteristic of other tautomers, such as N-H or C=O stretching vibrations, which would be present if tautomerization to a pyrimidinone form occurred.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Bond Angles, and Torsional Angles

Single crystal X-ray diffraction analysis of a compound like this compound would yield a detailed geometric description of the molecule. Based on data from analogous structures, the pyrazolo[1,5-a]pyrimidine core is expected to be nearly planar.

The table below presents anticipated bond lengths and angles for the core structure, derived from known pyrazolo[1,5-a]pyrimidine crystal structures.

ParameterExpected Value (Å or °)
Bond Lengths (Å)
C-Br~1.88 - 1.92
C-N (pyrimidine)~1.32 - 1.38
C-N (pyrazole)~1.35 - 1.40
C=C (pyrimidine)~1.36 - 1.42
C=C (pyrazole)~1.37 - 1.41
N-N (pyrazole)~1.34 - 1.38
C-C (methyl)~1.49 - 1.53
Bond Angles (°)
C-N-C (pyrimidine)~115 - 120
N-C-N (pyrimidine)~120 - 125
N-N-C (pyrazole)~105 - 110
C-N-N (pyrazole)~110 - 115

Torsional angles would confirm the planarity of the fused ring system, with values close to 0° or 180° for the atoms within the rings.

Analysis of Conformational Preferences in the Crystalline State

In the crystalline state, the molecule is expected to adopt a low-energy conformation. For a rigid system like the pyrazolo[1,5-a]pyrimidine core, conformational flexibility is limited. The primary conformational aspect to consider would be the orientation of the methyl group's hydrogen atoms relative to the pyrimidine ring. In the solid state, these are likely to be in a staggered conformation to minimize steric hindrance with adjacent atoms. The planarity of the bicyclic system is a key feature that is consistently observed in related crystal structures. nih.gov

Investigation of Intermolecular Interactions and Crystal Lattice Architecture

Potential intermolecular interactions include:

π-π Stacking: The planar aromatic surfaces of the pyrazolopyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice. The centroid-to-centroid distance in such interactions is typically in the range of 3.4 to 3.8 Å.

Halogen Bonding: The bromine atom at the 2-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrimidine ring.

C-H···N and C-H···π Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the nitrogen atoms or the π-system of the rings as acceptors are also expected to play a role in the crystal packing. rsc.orgrsc.org

These interactions collectively create a three-dimensional supramolecular network, the specifics of which would be revealed by a full crystal structure determination.

Research and Applications

The derivatives synthesized from 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine are of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine (B1248293) core is a key component in numerous inhibitors of protein kinases, which are critical targets in oncology. nih.govrsc.org For example, this scaffold is found in several approved drugs for cancers driven by NTRK gene fusions. nih.govresearchgate.net By using this compound as a starting material, chemists can systematically synthesize a library of novel compounds and evaluate them for their inhibitory activity against various kinases, such as cyclin-dependent kinases (CDKs), EGFR, and B-Raf. nih.govrsc.orgnih.gov

The ability to easily modify the 2-position allows for fine-tuning of the molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies on these derivatives help to identify key interactions between the inhibitor and the target enzyme, guiding the design of more effective therapeutic agents. nih.govnih.gov

Computational and Theoretical Chemistry Investigations on 2 Bromo 7 Methylpyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of heterocyclic compounds like 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine. These methods provide a balance between accuracy and computational cost, making them ideal for studying the geometry, electronic structure, and reactivity of such molecules.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, the pyrazolo[1,5-a]pyrimidine (B1248293) core is a planar bicyclic system. The bromine atom at position 2 and the methyl group at position 7 are the key substituents influencing its conformation.

The planarity of the fused ring system is a defining feature, which is generally confirmed by X-ray crystallography studies on similar pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net The rotational barrier of the methyl group is expected to be relatively low, leading to multiple local minima on the potential energy surface. However, these conformers are likely to be very close in energy and rapidly interconvert at room temperature. Advanced computational methods can map these conformational energy landscapes to identify the global minimum energy structure, which is crucial for accurate predictions of other molecular properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO), Orbital Energies, and Band Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining the molecule's electronic transport properties, reactivity, and photophysical behavior.

For pyrazolo[1,5-a]pyrimidine derivatives, the HOMO is typically a π-orbital delocalized over the fused ring system, while the LUMO is a π*-orbital. The introduction of a bromine atom, an electron-withdrawing group, at the C2 position is expected to lower the energy of both the HOMO and LUMO. Conversely, the methyl group at the C7 position, being weakly electron-donating, would slightly raise these energy levels. DFT calculations on related pyrazolo[1,5-a]pyrimidines have shown that substitutions can tune the band gap, which is essential for applications in materials science and medicinal chemistry. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and Band Gap for a Model Pyrazolo[1,5-a]pyrimidine System

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
Band Gap (LUMO-HOMO)5.0
Note: These are representative values for a generic pyrazolo[1,5-a]pyrimidine core and would be modulated by the specific substituents in this compound.

Charge Distribution Analysis (Mulliken, Hirshfeld, NBO) and Electrostatic Potential Surface (ESP) Mapping

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Methods like Mulliken, Hirshfeld, and Natural Bond Orbital (NBO) analysis provide ways to partition the total electron density among the atoms.

In this compound, the nitrogen atoms in the pyrazole (B372694) and pyrimidine (B1678525) rings are expected to carry partial negative charges due to their higher electronegativity. The bromine atom at C2 will also induce a significant electronic effect. The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyrazolo[1,5-a]pyrimidines, the nitrogen atoms are common sites for hydrogen bonding and coordination to metal ions.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are the primary means of characterizing new compounds.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) have become a standard tool to aid in the assignment of experimental spectra. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, has proven to be highly effective for this purpose.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine ring and the methyl group. The chemical shifts of the ring protons are influenced by the electronic effects of the bromine and methyl substituents. Similarly, the ¹³C NMR spectrum would provide information about each carbon atom in the molecule. By comparing the calculated chemical shifts with experimental data for related compounds, a high degree of confidence in the structural assignment can be achieved. For instance, studies on other pyrazolo[1,5-a]pyrimidines have demonstrated excellent correlation between computed and experimental NMR data. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Atoms in a Substituted Pyrazolo[1,5-a]pyrimidine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H8.5145
C3-H7.0110
C5-H8.8152
C6-H7.2115
C7-CH₃2.525
Note: These are illustrative values. The actual chemical shifts for this compound will be influenced by the bromine substituent.

Theoretical Vibrational Frequencies and Intensities for IR/Raman Spectra Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. Computational frequency calculations can predict the positions and intensities of the vibrational bands. These theoretical spectra are instrumental in assigning the often complex experimental IR and Raman spectra.

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the fused rings, and the C-Br stretching frequency. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Key Predicted Vibrational Frequencies for a Pyrazolo[1,5-a]pyrimidine Derivative

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2950-2850
C=N/C=C Ring Stretch1600-1450
C-Br Stretch700-500
Note: These are general ranges and the precise frequencies for this compound would require specific calculations.

Reactivity and Reaction Mechanism Studies using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the reactivity of complex organic molecules. For this compound, these methods can illuminate the electronic landscape of the molecule, guiding predictions about its chemical behavior.

Prediction of Electrophilic and Nucleophilic Sites on the Pyrazolopyrimidine Scaffold

The reactivity of the pyrazolo[1,5-a]pyrimidine ring is dictated by the distribution of electron density, which can be quantified using various computational descriptors. Analysis of the electrostatic potential (ESP) surface and frontier molecular orbitals (HOMO and LUMO) are common approaches.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution on the molecule. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrimidine and pyrazole rings, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and, significantly, in the vicinity of the C-Br bond, highlighting the electrophilic nature of the carbon atom attached to the bromine.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). In related pyrazolopyrimidine systems, the HOMO is often distributed over the pyrazole and pyrimidine rings, while the LUMO can be localized on specific atoms or bonds. For this compound, the LUMO is expected to have a significant contribution from the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack.

Theoretical calculations on related pyrimidine derivatives have shown that global reactivity descriptors can provide quantitative measures of reactivity. researchgate.net These descriptors, derived from the energies of the HOMO and LUMO, include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronic Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.

DescriptorConceptual DefinitionPredicted Trend for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to ionization potential.Moderate to low, indicating reasonable electron-donating ability of the ring system.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron affinity.Low, suggesting a propensity to accept electrons, enhanced by the bromo substituent.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.A smaller gap suggests higher reactivity.
Chemical Hardness (η) Resistance to deformation of electron cloud.Expected to be moderately hard, typical for aromatic heterocyclic systems.
Electrophilicity Index (ω) Propensity to accept electrons.Expected to be relatively high, indicating it can act as a good electrophile.

This table presents illustrative data based on general principles of computational chemistry applied to similar heterocyclic systems.

Elucidation of Potential Reaction Pathways, Transition States, and Activation Energies (e.g., for C-Br Activation)

A key reaction of this compound is the activation and subsequent substitution of the bromine atom. Computational studies can model the entire reaction coordinate for such transformations, for instance, in a palladium-catalyzed cross-coupling reaction. This involves identifying the structures of reactants, intermediates, transition states, and products.

The C-Br bond is a prime site for oxidative addition to a metal catalyst. DFT calculations can be employed to determine the activation energy for this step, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, a high-energy species between reactant and product, can also be elucidated. The nature of the substituents on the pyrazolopyrimidine ring and the choice of catalyst and ligands would significantly influence this activation barrier. For instance, the electron-donating methyl group at the 7-position might slightly modulate the electronic properties of the ring and, consequently, the reactivity at the 2-position.

Reaction StepDescriptionComputationally Determined Parameter
Reactant Complex Formation of a complex between the catalyst and this compound.Binding Energy
Transition State The highest energy point along the reaction coordinate for C-Br bond cleavage.Activation Energy (ΔG‡)
Intermediate The species formed after the C-Br bond has been broken and the molecule is attached to the catalyst.Relative Energy
Product Complex The final product complexed to the catalyst before release.Product Stability

This table illustrates the types of data that would be generated from a computational study of a reaction pathway.

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models

The solvent environment can have a profound impact on the properties and reactivity of a molecule. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how the solvent affects properties like conformational energies and reaction barriers. For a polar molecule like this compound, moving to a more polar solvent would be predicted to stabilize charge-separated states and could lower the activation energy for certain reactions.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to study the specific interactions of water or alcohol molecules with the nitrogen atoms of the heterocyclic system.

Advanced Molecular Modeling and Dynamics Simulations

Beyond static calculations of reactivity, advanced molecular modeling techniques can explore the dynamic behavior of this compound.

Exploration of Conformational Space and Energy Minima

While the pyrazolo[1,5-a]pyrimidine core is largely planar, rotation of the methyl group at the 7-position represents a degree of conformational freedom. Although the energy barrier for this rotation is expected to be low, computational methods can precisely calculate it. By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of the methyl group, the most stable conformation (energy minimum) and the transition state for rotation can be identified. For more complex derivatives, this type of analysis becomes crucial for understanding the preferred three-dimensional structure. A theoretical study on the conformational isomerism of a related bromo-alcohol highlighted the importance of such analyses in understanding stereochemical control. nih.gov

Theoretical Analysis of Intermolecular Interactions relevant to Crystal Packing or Solution Behavior

The way molecules of this compound interact with each other governs its solid-state properties (crystal packing) and its behavior in solution (e.g., aggregation). Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govresearchgate.net For this compound, the following interactions are likely to be important:

π-π Stacking: The planar aromatic rings can stack on top of each other, a common feature in the crystal packing of such systems.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the nitrogen atoms.

Energy framework calculations can further quantify the strength of these interactions, revealing the dominant forces in the crystal packing. rsc.orgmdpi.com In solution, molecular dynamics simulations can be used to study how molecules of this compound might aggregate, providing insights into its solubility and self-assembly behavior.

Interaction TypeDescriptionPredicted Significance in Crystal Packing
π-π Stacking Interaction between the aromatic rings of adjacent molecules.High, likely a dominant interaction.
C-H···N Hydrogen Bonds Weak hydrogen bonds between methyl or aromatic C-H groups and nitrogen atoms.Moderate, contributing to the stability of the crystal lattice.
C-H···Br Interactions Weak interactions involving the bromine atom as an acceptor.Minor to moderate.
Halogen Bonding (C-Br···N) Interaction of the electrophilic region of the bromine atom with a nitrogen lone pair.Potentially significant, depending on the packing arrangement.

This table provides a qualitative prediction of the intermolecular interactions based on studies of similar molecular systems.

Reactivity Profile and Functionalization Strategies of 2 Bromo 7 Methylpyrazolo 1,5 a Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core serves as a versatile handle for introducing a variety of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction has been successfully applied to various brominated pyrazolo[1,5-a]pyrimidine derivatives to introduce aryl and heteroaryl substituents. researchgate.netnih.govrsc.orgresearchgate.net For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a range of aryl and heteroaryl boronic acids has been achieved using a palladium catalyst. nih.govrsc.orgresearchgate.netnih.gov

A study on the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with 4-methoxyphenylboronic acid optimized the reaction conditions, using PdCl2(PPh3)2 as the catalyst and sodium carbonate as the base in a dioxane/water mixture. nih.gov This methodology was then extended to synthesize a library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. nih.gov The reaction demonstrates good to excellent yields with various aromatic and heteroaromatic boronic acids. nih.gov

EntryAryl/Heteroaryl Boronic AcidCatalystBaseSolventYield (%)
14-Methoxyphenylboronic acidPdCl2(PPh3)2 (10 mol%)Na2CO3 (2 equiv.)Dioxane/H2O (4/1)Not specified
22-Thienylboronic acidNot specifiedNot specifiedNot specified79
33-Pyridinylboronic acidNot specifiedNot specifiedNot specified91
44-Dibenzothienylboronic acidNot specifiedNot specifiedNot specified92

Sonogashira Coupling for Ethynylation with Terminal Alkynes

The Sonogashira coupling reaction enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. This reaction has been employed for the ethynylation of bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines. nih.gov A study reported the synthesis of a series of alkyne-spacer derivatives through the Sonogashira cross-coupling of these bromo-substituted compounds with various terminal alkynes. nih.gov The reactivity was evaluated based on the electronic nature of the substituents on the alkyne and the position of the bromine atom on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Heck Coupling and Related Alkenylation Reactions

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. organic-chemistry.orgbeilstein-journals.orgodinity.com While specific examples of Heck reactions on 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine are not detailed in the provided results, the general utility of this reaction for aryl bromides suggests its potential applicability. beilstein-journals.org The reaction typically proceeds with trans selectivity. organic-chemistry.org Challenges in Heck couplings of bromo derivatives can include dehalogenation as a side reaction. beilstein-journals.org

Buchwald-Hartwig Amination for C-N Bond Formation with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. This reaction is a powerful tool for synthesizing arylamines. Research has shown the application of Buchwald-Hartwig amination in the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov For example, a palladium-catalyzed amination was used to synthesize N-arylamine-5-imidazothiadiazoles from the corresponding bromo-substituted precursor. researchgate.net In another instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors involved a Buchwald-Hartwig coupling reaction. nih.gov

Kumada, Negishi, and Stille Couplings for Diverse C-C Bond Formation

The Kumada, Negishi, and Stille couplings are other important palladium-catalyzed cross-coupling reactions for C-C bond formation, utilizing Grignard reagents, organozinc reagents, and organotin reagents, respectively.

Kumada Coupling: This reaction involves the coupling of an organohalide with a Grignard reagent. A method for the Kumada-Tamao-Corriu type reaction of unprotected bromoanilines with Grignard reagents has been developed using a palladium source and a specific phosphine (B1218219) ligand. nih.gov This suggests the potential for applying similar conditions to this compound.

Negishi and Stille Couplings: While specific examples for this compound are not provided, these reactions are generally applicable to aryl bromides and offer alternative routes for introducing various alkyl, vinyl, and aryl groups.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C2 position of this compound is susceptible to nucleophilic substitution, although this is generally less facile than with more activated halides. The reactivity of halogenated pyrazolo[1,5-a]pyrimidines in nucleophilic substitution reactions has been noted as a method for introducing various functional groups. nih.gov For instance, in 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine (B1372125), both halogen atoms can be substituted by nucleophiles. The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is generally more reactive towards nucleophilic substitution than a bromine at other positions. nih.gov This differential reactivity allows for selective functionalization. For example, in the synthesis of PI3Kδ inhibitors, a nucleophilic substitution reaction with morpholine (B109124) was selectively achieved at the C7-chloro position of a dichlorinated pyrazolo[1,5-a]pyrimidine derivative. nih.gov

Direct Displacement by Sulfur, Oxygen, or Nitrogen Nucleophiles

The bromine atom at the C2 position of the pyrazolo[1,5-a]pyrimidine ring is susceptible to direct displacement by various nucleophiles. This reactivity is characteristic of a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the fused pyrazole (B372694), facilitates the attack of nucleophiles at this position.

Nitrogen Nucleophiles: The substitution of the C2-bromo group with nitrogen nucleophiles, such as amines, is a widely employed strategy. For instance, reactions with primary and secondary amines can be achieved, often under thermal conditions or with the aid of a base. In related pyrazolo[1,5-a]pyrimidine systems, conditions such as using potassium carbonate in acetone (B3395972) or heating in a solvent like polyethylene (B3416737) glycol (PEG-400) have proven effective for similar transformations. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, also provide a powerful method for forming C-N bonds at this position, offering broad substrate scope and milder reaction conditions.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can displace the C2-bromo group to form the corresponding ethers. These reactions typically require a strong base, such as sodium hydride, to deprotonate the alcohol, thus generating a more potent nucleophile.

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur. chemrxiv.org The reaction of this compound with various thiols can be carried out in the presence of a base to yield 2-thioether derivatives. These reactions are often high-yielding and proceed under relatively mild conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines

NucleophileReagent TypeProduct TypeTypical Conditions
AminesNitrogen2-Amino-7-methylpyrazolo[1,5-a]pyrimidineBase (e.g., K₂CO₃), Solvent (e.g., Acetone, PEG-400), Heat
Alcohols/PhenolsOxygen2-Alkoxy/Aryloxy-7-methylpyrazolo[1,5-a]pyrimidineStrong base (e.g., NaH), Solvent (e.g., THF, DMF)
ThiolsSulfur2-(Alkyl/Aryl)thio-7-methylpyrazolo[1,5-a]pyrimidineBase (e.g., K₂CO₃), Solvent (e.g., DMF, Acetone)

Influence of the Pyrazolopyrimidine Core on Nucleophilic Aromatic Substitution (SNAr) Pathways

The high reactivity of the C2-bromo substituent towards nucleophilic aromatic substitution is a direct consequence of the electronic properties of the fused pyrazolo[1,5-a]pyrimidine ring system. wikipedia.org This bicyclic heterocycle is considered electron-deficient, a feature that is crucial for activating the ring towards attack by nucleophiles.

The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the fused pyrazole ring. The nitrogen atoms withdraw electron density from the ring system via inductive effects and resonance, thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system. This makes the carbon atoms, particularly those at positions activated by the leaving group, more electrophilic and susceptible to nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. wikipedia.org The nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine core is critical for stabilizing this intermediate through resonance delocalization of the negative charge onto the nitrogen atoms. wikipedia.org This stabilization lowers the activation energy of the first, typically rate-determining, step. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. The positions ortho and para to the ring nitrogens are particularly activated, making the C2 and C7 (or C5) positions prime sites for SNAr. wikipedia.org

Reactions at the Pyrazolopyrimidine Heterocyclic Core

While the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine ring system makes it highly reactive towards nucleophiles, it conversely deactivates it towards electrophilic aromatic substitution (EAS). researchgate.net However, the pyrazole portion of the fused system is more electron-rich (π-excessive) compared to the pyrimidine portion (π-deficient). researchgate.net Consequently, if EAS reactions do occur, they are expected to take place on the pyrazole ring, most commonly at the C3 position.

Studies on related pyrazolo[1,5-a]pyrimidines have shown that bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the C3 position. researchgate.net The selectivity is rationalized by the greater stability of the arenium-like intermediate formed upon electrophilic attack at C3, which allows for more extensive resonance delocalization of the positive charge compared to attack at other positions like C6. researchgate.net Other classical EAS reactions like nitration or Friedel-Crafts alkylation/acylation are less common and may require harsh conditions, if they proceed at all. masterorganicchemistry.com

The methyl group at the C7 position offers another site for synthetic modification. Its protons are activated by the adjacent electron-withdrawing pyrimidine ring, making them susceptible to deprotonation and subsequent reactions.

Oxidation: The C7-methyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This transformation introduces a valuable functional group that can be used for further derivatization, such as in reductive amination or esterification reactions.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can convert the methyl group into a bromomethyl group (-CH₂Br). This halomethyl derivative is a highly reactive electrophile, ideal for subsequent nucleophilic substitution reactions to introduce a wide variety of side chains.

Multicomponent Reactions (MCRs) Incorporating this compound as a Component

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular complexity. While specific examples detailing the use of this compound in MCRs are not extensively documented, its functional handles make it a prime candidate for such transformations.

For example, the bromo-substituent could potentially participate in palladium-catalyzed MCRs. Furthermore, after conversion of the C2-bromo group to an amino group, the resulting 2-amino-7-methylpyrazolo[1,5-a]pyrimidine could serve as the amine component in well-known MCRs like the Ugi or Biginelli reactions. rsc.org The development of novel MCRs involving this scaffold is an active area of research, aiming to rapidly construct complex molecular architectures. rsc.org

Strategic Functionalization for Scaffold Diversification and Library Synthesis

The diverse reactivity of this compound makes it a versatile building block for the synthesis of large chemical libraries for high-throughput screening. nih.govnih.gov The strategic and sequential functionalization at its various reactive sites is key to achieving scaffold diversification.

A typical strategy would involve:

C2-Position Diversification: Utilizing the SNAr reactivity of the C2-bromo group to introduce a wide array of amines, alcohols, and thiols. This is often the first step in a library synthesis campaign.

C3-Position Functionalization: Employing electrophilic halogenation to introduce a handle at the C3 position. This new handle can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.

C7-Methyl Group Modification: Converting the methyl group into other functionalities like an aldehyde, carboxylic acid, or halomethyl group, which can then be further elaborated.

This multi-pronged approach allows for the systematic exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core. By varying the substituents at these three key positions, chemists can fine-tune the steric and electronic properties of the molecules to optimize their biological activity, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Application of the 2 Bromo 7 Methylpyrazolo 1,5 a Pyrimidine Scaffold in Advanced Chemical Research

As a Versatile Building Block in Complex Molecule Synthesis

The unique structural features of 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine make it an invaluable starting material for the construction of more elaborate molecular architectures. The presence of a reactive bromine atom allows for a variety of cross-coupling reactions, while the pyrazolopyrimidine core can be further functionalized, leading to a wide range of derivatives with potential applications in various fields.

Precursor for Oligomers and Polymers Incorporating the Pyrazolopyrimidine Motif

The bifunctional nature of this compound, with its reactive bromine atom and potential for functionalization at other positions, makes it a suitable monomer for the synthesis of oligomers and polymers. While direct polymerization of this specific compound is not extensively documented, the pyrazolo[3,4-d]pyrimidine scaffold, a related isomer, has been incorporated into polymers to enhance the water solubility of drug molecules. acs.org This suggests the potential for this compound to be used in creating novel polymeric materials with tailored electronic and photophysical properties. The pyrazolopyrimidine moiety can impart rigidity and specific electronic characteristics to the polymer backbone, which could be advantageous in applications such as organic electronics or sensing.

Scaffold for the Generation of Diverse Chemical Libraries for Screening and Exploration

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov The 2-bromo-7-methyl derivative serves as an excellent starting point for generating diverse chemical libraries for high-throughput screening. researchgate.netchemfaces.com The bromine atom at the C2 position and the chlorine atom at the C7 position of the related 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine (B1372125) enable regioselective cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide variety of substituents, leading to a large number of structurally diverse compounds. researchgate.net These libraries can then be screened against various biological targets, such as protein kinases, to identify new drug candidates. nih.govnih.govlifechemicals.com For instance, libraries of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their anticancer activity, with some compounds showing high potency. eurjchem.comnih.govnih.gov

Explore the diverse chemical libraries generated from the pyrazolo[1,5-a]pyrimidine scaffold.

Library Focus Screening Target Key Findings
Anticancer Agents Protein Kinases Identification of potent inhibitors of Pim-1 and Flt-3 kinases. nih.gov
Anticancer Agents Multiple Cancer Cell Lines Discovery of derivatives with significant in vitro activity against human colon tumor cells. eurjchem.com
General Drug Discovery Various Biological Targets Creation of structurally diverse libraries for broad screening purposes. researchgate.netchemfaces.com

Synthesis of Polycyclic Aromatic Heterocycles through Annulation or Cycloaddition Reactions

The pyrazolo[1,5-a]pyrimidine core can participate in annulation and cycloaddition reactions to form more complex polycyclic aromatic heterocycles. researchgate.netmdpi.com While specific examples starting directly from this compound are not prevalent in the searched literature, the general reactivity of the pyrazolopyrimidine system suggests its potential in such transformations. For example, Diels-Alder reactions of pyrazolyl-2-azadienes with dienophiles have been used to synthesize pyrazolo[3,4-b]pyridines. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions of thiazolo[3,2-a]pyrimidines have been explored to create dispyroheterocycles. mdpi.com The bromine atom on the this compound scaffold could be further exploited to facilitate these types of reactions or to introduce additional functional groups onto the resulting polycyclic systems.

Role in Ligand Design for Homogeneous and Heterogeneous Catalysis

The nitrogen atoms within the pyrazolopyrimidine ring system possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. This property allows for the design of novel ligands for both homogeneous and heterogeneous catalysis.

Potential as a Nitrogen-Donor Ligand for Transition Metal Complexes

Pyrazolo[1,5-a]pyrimidines and related pyrazole-based structures are known to act as effective nitrogen-donor ligands, forming stable complexes with a variety of transition metals. researchgate.netresearchgate.netul.ie These complexes have been investigated for their structural properties and potential applications in various fields, including catalysis. researchgate.netresearchgate.net The pyrazolopyrimidine scaffold can act as a bidentate ligand, coordinating to the metal center through two of its nitrogen atoms. elsevierpure.com The specific substitution pattern on the pyrazolopyrimidine ring can influence the electronic and steric properties of the resulting metal complex, thereby affecting its catalytic activity. For instance, ruthenium(III) complexes with pyrazolopyrimidine ligands have been prepared and shown to possess anticancer properties. nih.gov

Modulating Catalytic Activity and Selectivity through Pyrazolopyrimidine Derivatization

The ability to easily derivatize the pyrazolo[1,5-a]pyrimidine scaffold provides a powerful tool for modulating the catalytic activity and selectivity of its metal complexes. By introducing different substituents at various positions on the ring, it is possible to fine-tune the ligand's electronic and steric environment. elsevierpure.comnih.gov This, in turn, influences the properties of the coordinated metal center and can lead to enhanced catalytic performance. For example, in the context of asymmetric catalysis, chiral pyrazole-based ligands have been used to induce high enantioselectivity in transfer hydrogenation reactions. nih.gov The strategic placement of functional groups on the this compound ligand could be used to create catalysts with improved activity, selectivity, and stability for a range of chemical transformations. While direct catalytic applications of this compound complexes are still an emerging area of research, the versatility of the pyrazolopyrimidine scaffold holds significant promise for the development of next-generation catalysts. researchgate.net

Applications in Materials Science and Photophysics (Hypothetical, based on related pyrazolopyrimidines)

The inherent properties of the pyrazolo[1,5-a]pyrimidine core, such as its planar and rigid structure, along with the ability to tune its electronic characteristics through substitution, make it an attractive candidate for various applications in materials science. nih.govrsc.org The presence of a bromine atom at the 2-position and a methyl group at the 7-position on the this compound scaffold provides specific electronic and steric features that could be exploited in the design of novel materials.

Potential in Organic Electronic Materials (e.g., charge transport, luminescence properties)

The pyrazolo[1,5-a]pyrimidine system, with its electron-deficient pyrimidine (B1678525) ring and electron-rich pyrazole (B372694) ring, possesses tunable frontier molecular orbital (HOMO-LUMO) energy levels, a key characteristic for organic electronic materials. researchgate.net Substituents on the core can significantly influence these energy levels and, consequently, the material's charge transport and luminescence properties. rsc.org

Hypothetically, the this compound scaffold could be a building block for organic light-emitting diodes (OLEDs). The bromine atom can act as a handle for cross-coupling reactions, allowing the introduction of various aryl or heteroaryl groups that can modulate the emission color and quantum efficiency. The methyl group at the 7-position can enhance solubility and influence the solid-state packing of the molecules, which is crucial for efficient charge transport.

Below is a hypothetical data table illustrating the potential photophysical properties of derivatives of this compound, where the bromo group is substituted with different aromatic moieties. These values are extrapolated from studies on related 7-arylpyrazolo[1,5-a]pyrimidines. researchgate.net

Derivative (Hypothetical)Substitution at 2-positionAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Compound 1Phenyl350450 (Blue)0.45
Compound 24-Methoxyphenyl365470 (Blue-Green)0.60
Compound 34-Nitrophenyl380520 (Green)0.25
Compound 4Naphthyl370490 (Cyan)0.55

Integration into Fluorescent Probes or Sensor Designs

The fluorescence of pyrazolo[1,5-a]pyrimidines can be sensitive to the surrounding environment, making them suitable for the development of fluorescent probes and sensors. rsc.org The this compound scaffold could be functionalized to create selective sensors for metal ions or other analytes. The lone pairs on the nitrogen atoms of the pyrimidine and pyrazole rings can act as binding sites for metal ions. Upon binding, the photophysical properties of the molecule, such as fluorescence intensity or emission wavelength, may change, providing a detectable signal. usc.edu.auresearchgate.netnih.gov

For instance, the bromine atom could be replaced with a chelating group, such as a pyridine (B92270) or a bipyridine moiety, to enhance the binding affinity and selectivity for specific metal ions. The methyl group could help in fine-tuning the steric environment around the binding pocket.

A hypothetical design for a fluorescent sensor based on the this compound scaffold is presented below:

Sensor ComponentFunctionHypothetical Example
Fluorophore CoreProvides the fluorescent signal7-methylpyrazolo[1,5-a]pyrimidine (B1625787)
Receptor UnitBinds selectively to the target analyte2-(2-pyridyl) group replacing the bromo substituent
Signaling MechanismChange in fluorescence upon analyte bindingPhotoinduced Electron Transfer (PET) quenching or chelation-enhanced fluorescence (CHEF)

Chemoinformatic and Computational Exploration of Chemical Space

The this compound scaffold is an excellent starting point for computational and chemoinformatic studies to explore a vast chemical space for the discovery of new molecules with desired properties.

Design and Enumeration of Molecular Libraries Based on the Pyrazolopyrimidine Core

The reactivity of the bromine atom at the 2-position allows for the virtual or actual synthesis of large combinatorial libraries of compounds. nih.govnih.govresearchgate.net Using computational tools, it is possible to enumerate a vast number of derivatives by selecting a range of commercially available or synthetically accessible building blocks that can be coupled to the pyrazolopyrimidine core via reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. nih.gov

A hypothetical molecular library could be generated by virtually reacting this compound with a diverse set of boronic acids. This library can then be screened in silico for various properties, such as drug-likeness, predicted biological activity, or materials characteristics.

An example of a small, enumerated library based on the this compound scaffold is shown below:

ScaffoldReaction TypeBuilding Block (R-B(OH)2)Resulting Compound
This compoundSuzuki CouplingPhenylboronic acid2-Phenyl-7-methylpyrazolo[1,5-a]pyrimidine
This compoundSuzuki Coupling4-Pyridylboronic acid2-(4-Pyridyl)-7-methylpyrazolo[1,5-a]pyrimidine
This compoundSuzuki CouplingThiophene-2-boronic acid2-(Thiophen-2-yl)-7-methylpyrazolo[1,5-a]pyrimidine
This compoundSuzuki Coupling4-Fluorophenylboronic acid2-(4-Fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine

Development of Quantitative Structure-Property Relationship (QSPR) Models for Predicted Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property. nih.govmdpi.com For the this compound scaffold, QSPR models could be developed to predict various properties of its derivatives, such as their absorption and emission wavelengths, quantum yields, or even their charge mobility in organic thin films. nih.govresearchgate.net

To build a QSPR model, a dataset of pyrazolopyrimidine derivatives with experimentally determined properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the topology, geometry, and electronic properties of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the property of interest.

A hypothetical workflow for developing a QSPR model for the fluorescence quantum yield of 2-substituted-7-methylpyrazolo[1,5-a]pyrimidines could involve:

Data Collection: Synthesize and measure the fluorescence quantum yields of a diverse set of derivatives.

Descriptor Calculation: Compute a wide range of molecular descriptors for each synthesized compound.

Model Building: Use a statistical method to build a model that correlates the descriptors with the quantum yields.

Model Validation: Validate the model using an external set of compounds to ensure its predictive power.

Such a model could then be used to virtually screen large libraries of yet-to-be-synthesized derivatives and prioritize those with the most promising predicted properties for actual synthesis and testing.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The imperative for greener and more efficient chemical processes is driving a paradigm shift in synthetic organic chemistry. For a versatile building block like 2-bromo-7-methylpyrazolo[1,5-a]pyrimidine, the development of novel synthetic and derivatization techniques is paramount. Future research in this area is poised to embrace biocatalysis, photoredox and electro-organic catalysis, and continuous flow synthesis to address the limitations of traditional methods.

The application of enzymes in organic synthesis offers a sustainable alternative to conventional chemical catalysis, often providing unparalleled selectivity under mild reaction conditions. While the direct biocatalytic synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is an underexplored area, the enzymatic halogenation of N-heterocycles represents a promising avenue for future investigation. acs.org Halogenase enzymes, for instance, have been shown to install halogen atoms onto aromatic and aliphatic substrates with high selectivity, a process that could be harnessed for the synthesis of bromo-substituted pyrazolopyrimidines. rsc.org

Future research could focus on:

Genome Mining and Enzyme Engineering: Identifying and engineering halogenases or other enzymes capable of acting on the pyrazolo[1,5-a]pyrimidine scaffold. Flavin-dependent halogenases are of particular interest due to their ability to perform electrophilic halogenation on electron-rich substrates. nih.gov

Enzymatic C-H Activation: Exploring enzymes for the direct and regioselective bromination of the 7-methylpyrazolo[1,5-a]pyrimidine (B1625787) core, which would represent a significant step towards a greener synthesis of the target compound.

Derivatization of the Bromo-Substituent: Investigating the use of dehalogenases or other enzymes to selectively modify the C-Br bond, potentially leading to novel derivatives that are difficult to access through traditional synthetic routes. nih.gov

The development of biocatalytic methods for the synthesis and derivatization of this compound would not only enhance the sustainability of its production but also open up new possibilities for creating diverse molecular architectures.

The carbon-bromine bond in this compound is a key functional handle for introducing molecular diversity. Photoredox and electro-organic catalysis have emerged as powerful tools for the mild and efficient functionalization of C-X bonds, offering alternatives to traditional transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org

Future research in photoredox catalysis could explore:

Visible-Light-Mediated Cross-Coupling Reactions: The use of visible light and a suitable photocatalyst could enable the coupling of this compound with a wide range of nucleophiles under ambient conditions. chim.itnih.gov This approach could be particularly useful for the synthesis of derivatives with thermally sensitive functional groups.

Radical-Mediated Derivatization: Photoredox catalysis can generate radical intermediates from the C-Br bond, which can then participate in a variety of transformations, including additions to alkenes and alkynes, and C-H functionalization reactions. acs.org

In the realm of electro-organic chemistry, future work could focus on:

Electrochemical C-H Functionalization: While not directly targeting the C-Br bond, electrochemical methods can be used for the C-H functionalization of N-heterocycles, which could be a complementary strategy for derivatizing the pyrazolo[1,5-a]pyrimidine core. researchgate.netrsc.org

Reductive Coupling Reactions: Electrochemistry provides a reagent-free method for the reduction of the C-Br bond, which can be coupled with the formation of new C-C bonds. nih.gov This could be a valuable tool for the synthesis of dimers or for the introduction of alkyl or aryl groups.

These light- and electricity-driven methodologies hold the potential to significantly expand the synthetic utility of this compound, providing access to a wider range of derivatives with improved efficiency and sustainability.

Continuous flow chemistry has revolutionized the synthesis of pharmaceuticals and fine chemicals by offering precise control over reaction parameters, improved safety, and enhanced scalability. pharmafeatures.comspringerprofessional.de The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, is well-suited for flow chemistry, and future research should focus on adapting and optimizing these technologies for the production of this compound and its derivatives. mdpi.comegasmoniz.com.ptresearchgate.net

Key areas for future investigation include:

Development of Integrated Flow Processes: Designing multistep flow sequences that combine the synthesis of the pyrazolo[1,5-a]pyrimidine core with subsequent bromination and derivatization steps, minimizing the need for isolation and purification of intermediates. durham.ac.uk

Safe Handling of Hazardous Reagents: Flow reactors can enable the safe use of hazardous reagents and the exploration of high-temperature and high-pressure reaction conditions that are not feasible in traditional batch reactors. durham.ac.uk

In-line Analysis and Optimization: Integrating in-line analytical techniques, such as spectroscopy and chromatography, into flow systems to enable real-time reaction monitoring and automated optimization of reaction conditions. researchgate.net

The adoption of continuous flow synthesis for this compound would not only lead to more efficient and safer manufacturing processes but also facilitate the rapid exploration of its chemical space.

Advanced Computational Modeling and Data Science Approaches

The synergy between experimental chemistry and computational modeling is accelerating the pace of discovery in chemical synthesis. For this compound, the application of advanced computational tools, including machine learning and multiscale simulations, can provide unprecedented insights into its reactivity and guide the development of optimized synthetic protocols.

Future research in this area should focus on:

Building Reaction Databases: Creating curated databases of reactions involving pyrazolo[1,5-a]pyrimidines and other bromo-N-heterocycles to train ML models.

Developing Predictive Models: Using ML algorithms to predict the success or failure of a given reaction, as well as to predict the yield and selectivity of the desired product. preprints.org These models can help chemists to prioritize experiments and to identify the most promising reaction conditions.

Automated Reaction Optimization: Integrating ML models with automated synthesis platforms to create closed-loop systems that can autonomously optimize reaction conditions for the derivatization of this compound. nih.govsynthiaonline.com

The application of AI and ML to the chemistry of this compound promises to accelerate the discovery of new derivatives and to make their synthesis more efficient and predictable.

Multiscale simulations offer a powerful framework for connecting the molecular-level details of a chemical reaction to the macroscopic properties of the system, such as reaction kinetics and reactor performance. nih.gov For the synthesis and derivatization of this compound, multiscale modeling can provide valuable insights that are difficult to obtain through experiments alone.

Future research directions in this area include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Using QM/MM methods to study the mechanism of reactions involving the C-Br bond, including the role of catalysts and solvents. youtube.com This can provide a detailed understanding of the factors that control the reactivity and selectivity of these transformations.

Computational Fluid Dynamics (CFD) for Flow Chemistry: Combining kinetic models derived from quantum mechanical calculations with CFD simulations to model and optimize the performance of continuous flow reactors for the synthesis of this compound. rsc.orgresearchgate.netijper.org This can help to identify optimal reactor designs and operating conditions for maximizing yield and minimizing waste.

By bridging the gap between molecular and macroscopic scales, multiscale simulations can provide a comprehensive understanding of the chemical processes involved in the synthesis and derivatization of this compound, paving the way for the rational design of more efficient and sustainable chemical processes.

Exploration of New Chemical Transformations and Reactivity Patterns

While traditional cross-coupling reactions at the C2-bromo position are well-established for halo-heteroarenes, future research should focus on more innovative and efficient methods to functionalize the this compound core.

The pyrazolo[1,5-a]pyrimidine ring system has a π-deficient pyrimidine (B1678525) ring and a π-rich pyrazole (B372694) ring, which dictates its reactivity towards nucleophiles and electrophiles, respectively. nih.gov Beyond conventional methods, several unconventional pathways warrant exploration.

C-H Activation: Direct C-H activation represents a powerful, atom-economical strategy for functionalization. Research on the parent pyrazolo[1,5-a]pyrimidine has shown that palladium-catalyzed C-H arylation can be selectively directed to either the nucleophilic C3 position or the more electrophilic C7 position by tuning the electronic properties of the coupling partner. nih.gov For this compound, this suggests that the C3 and C5/C6 positions could be targeted for direct functionalization, complementing the reactivity at the C2-bromo position and enabling late-stage diversification of complex molecules.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for forging new bonds. acs.org Metal-free, photocatalyzed cross-coupling reactions have been successfully applied to bromo-heteroarenes. researchgate.net For instance, the excited radical anion of organic dyes like rhodamine 6G can reduce heteroaryl bromides to generate heteroaryl radicals, which can then be trapped by various nucleophiles. researchgate.net This approach could be applied to this compound for C-C and C-N bond formation under exceptionally mild conditions, avoiding the need for pre-functionalized reagents and tolerating a wider range of functional groups. Furthermore, photocatalytic methods can facilitate novel bromination reactions, potentially allowing for the synthesis of poly-brominated pyrazolopyrimidine derivatives. nih.gov

A summary of potential unconventional functionalization reactions is presented in Table 1.

Table 1: Unconventional Functionalization Pathways for the Pyrazolo[1,5-a]pyrimidine Core
Reaction Type Target Position(s) Reagents & Conditions Potential Outcome
Direct C-H Arylation C3, C5, C6 Pd catalyst, Aryl halide Direct introduction of aryl groups without pre-functionalization.
Photocatalytic C-H Heteroarylation C2 (via radical formation) Organic dye (e.g., Rhodamine 6G), Pyrroles, Visible light Metal-free synthesis of biheteroaryl compounds. researchgate.net

Tandem and Cascade Reactions for One-Pot Synthesis of Complex Structures

Tandem and cascade reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and sustainability. While much of the research focuses on the synthesis of the pyrazolo[1,5-a]pyrimidine core via cascade reactions, the use of pre-functionalized derivatives like this compound as substrates in subsequent cascade processes is a promising and underexplored area. researchgate.netnih.govchemistryviews.org

One relevant strategy is the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a K₂S₂O₈-promoted tandem cyclization and oxidative halogenation of aminopyrazoles and enaminones. nih.govacs.org This demonstrates the feasibility of integrating halogenation into the core synthesis.

For a pre-existing scaffold like this compound, future work could explore its participation in reactions like the cascade process observed in other bromo-substituted azolopyrimidines. In one study, reaction with primary amines led not only to amidation but to a subsequent ring-opening and recyclization cascade to form entirely new heterocyclic systems. rsc.orgresearchgate.net Exploring the reactivity of the C2-bromo and the pyrimidine ring of this compound under various nucleophilic conditions could unveil novel and complex molecular architectures.

Development of High-Throughput Synthesis and Characterization Methodologies

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors. nih.govnih.govnih.gov To rapidly explore the structure-activity relationships (SAR), high-throughput synthesis (HTS) and purification techniques are essential. Microwave-assisted synthesis has been shown to significantly accelerate the formation of the pyrazolo[1,5-a]pyrimidine core, enhancing reaction efficiency and product selectivity. nih.govasianpubs.org

For this compound, HTS methodologies could be developed to generate large libraries of analogues. The C2-bromo position serves as an ideal anchor for diversification via parallel synthesis using an array of coupling partners (e.g., boronic acids, amines, alkynes) under automated conditions.

An example of a potential high-throughput synthesis workflow is outlined in Table 2.

Table 2: High-Throughput Synthesis Scheme for Derivatives of this compound
Step Reaction Reagents Conditions Purpose
1 Suzuki Coupling Array of boronic acids, Pd catalyst, base Automated parallel synthesizer Introduce diverse aryl/heteroaryl groups at C2.
2 Buchwald-Hartwig Amination Library of primary/secondary amines, Pd catalyst, base Automated parallel synthesizer Introduce diverse amino groups at C2.
3 Sonogashira Coupling Array of terminal alkynes, Pd/Cu catalyst, base Automated parallel synthesizer Introduce diverse alkynyl groups at C2.
4 Purification Mass-directed automated HPLC N/A Rapid purification of compound libraries.

Integration of this compound into Emerging Fields of Chemical Research

The unique electronic and structural features of the pyrazolo[1,5-a]pyrimidine core, combined with the synthetic versatility of the 2-bromo-7-methyl derivative, make it an excellent candidate for application in several emerging research areas.

Chemical Biology and Chemosensors: Fluorescent molecules are vital tools for probing biological systems. rsc.org Pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising fluorophores with tunable photophysical properties. rsc.orgresearchgate.net The emission and absorption characteristics are highly dependent on the substituents on the fused ring system. rsc.org Starting from this compound, a wide range of fluorescent probes could be synthesized. For example, introducing electron-donating or electron-withdrawing groups at the C2 position via cross-coupling can modulate the intramolecular charge transfer (ICT) process, leading to probes that are sensitive to their local environment (e.g., polarity, pH, specific ions). Recently, pyrazolo[1,5-a]pyrimidinium salts have been developed as effective cyanide sensors. acs.org This highlights the potential for developing novel sensors based on the 2-bromo-7-methyl scaffold for various analytes of biological or environmental importance.

Materials Science: The rigid, planar structure and tunable electronic properties of pyrazolo[1,5-a]pyrimidines are attractive for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the this compound core allows for the fine-tuning of HOMO/LUMO energy levels and solid-state packing, which are critical for device performance. The development of derivatives with strong solid-state emission is a particularly promising avenue. rsc.org

Drug Discovery: The pyrazolo[1,5-a]pyrimidine core is present in several marketed drugs and numerous clinical candidates, particularly as kinase inhibitors. mdpi.comencyclopedia.pub this compound is a crucial intermediate for creating focused libraries to target specific kinases or other biological targets. The C2 position can be functionalized to interact with specific amino acid residues in an enzyme's active site, while the C7-methyl group can provide a vector for improving properties like solubility or metabolic stability. For example, derivatives of 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine are being explored as PI3Kδ inhibitors. mdpi.com A similar approach using the 2-bromo-7-methyl scaffold could lead to new therapeutic agents.

Conclusion and Outlook

Summary of Key Research Methodologies and Findings on 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine

Research on this compound and its analogs primarily revolves around innovative synthetic strategies and the exploration of their chemical reactivity. A predominant methodology for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is the cyclocondensation reaction between a 3-aminopyrazole (B16455) derivative and a β-dicarbonyl compound or its equivalent. For the synthesis of this compound, a plausible and efficient route involves the reaction of 3-amino-5-bromopyrazole with a β-diketone like acetylacetone (B45752), or a more reactive precursor.

A key finding in the synthesis of related compounds, such as 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, is the ability to achieve high regioselectivity. researchgate.net Subsequent bromination of such scaffolds has been successfully carried out, typically at the 3-position, using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions. researchgate.net This suggests that direct bromination of a pre-formed 7-methylpyrazolo[1,5-a]pyrimidine (B1625787) at the 2-position might be challenging, making the use of a pre-brominated pyrazole (B372694) precursor a more likely synthetic route.

Furthermore, microwave-assisted synthesis has emerged as a valuable technique for the preparation of pyrazolo[1,5-a]pyrimidine derivatives, often leading to shorter reaction times and improved yields. nih.govbyu.edu These methods are significant for developing a diverse range of pyrazolo[1,5-a]pyrimidine-based molecules. nih.gov

Significance of this Specific Compound in Advancing Heterocyclic Chemistry and Synthesis

The compound this compound holds particular significance in the advancement of heterocyclic chemistry due to the synthetic challenges it presents and the reactivity it offers. The presence of a bromine atom at the 2-position and a methyl group at the 7-position on the pyrazolo[1,5-a]pyrimidine core creates a specific electronic and steric environment. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.org This allows for the introduction of a wide array of functional groups at the 2-position, facilitating the generation of extensive compound libraries for further investigation.

The study of the synthesis and reactivity of this compound contributes to a deeper understanding of the regioselectivity of reactions on the pyrazolo[1,5-a]pyrimidine scaffold. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group can influence the reactivity of other positions on the heterocyclic system, providing valuable insights for the design of more complex derivatives.

Broader Implications for the Design and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The research into this compound has broader implications for the design and synthesis of a wide range of pyrazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with various biological targets, particularly protein kinases. nih.govrsc.orgmdpi.comnih.gov

The synthetic methodologies developed for compounds like this compound can be adapted to create a diverse array of substituted pyrazolo[1,5-a]pyrimidines, thereby expanding the chemical space available for drug discovery efforts targeting a variety of diseases.

Future Perspectives on the Research Landscape of Pyrazolo[1,5-a]pyrimidine Scaffolds

The future research landscape for pyrazolo[1,5-a]pyrimidine scaffolds is promising and multifaceted. A key area of focus will continue to be the development of more efficient, sustainable, and regioselective synthetic methods. nih.gov This includes the exploration of novel catalytic systems, flow chemistry, and green chemistry approaches to minimize waste and improve accessibility to these important compounds. rsc.org

From a medicinal chemistry perspective, the exploration of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of novel biological targets will remain a vibrant area of research. While their role as kinase inhibitors is well-documented, their potential to modulate other enzyme families and protein-protein interactions is an expanding field of investigation. nih.govmdpi.com The development of next-generation pyrazolo[1,5-a]pyrimidine-based drugs will likely involve the integration of computational modeling and artificial intelligence to guide the design of molecules with improved therapeutic indices. byu.edu

Furthermore, the unique photophysical properties of some pyrazolo[1,5-a]pyrimidine derivatives suggest potential applications in materials science, for example, as fluorescent probes or in organic light-emitting diodes (OLEDs). Future research may explore the impact of substitution patterns, such as that found in this compound, on these properties.

Q & A

Q. What are the established synthetic routes for 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like hydrazine derivatives or β-enaminoketones. For example, bromination at the C2 position can be achieved using hypervalent iodine reagents (e.g., N-iodosuccinimide) under optimized conditions (80°C, DMF solvent), yielding 83–95% product . Regioselectivity is influenced by electron-donating/withdrawing groups on the pyrimidine ring. Purification often involves recrystallization from ethanol/DMF mixtures .
  • Key Data :
Reaction TypeYield (%)SolventTemp (°C)Reference
Bromination83–95DMF80
Cyclization62–70Pyridine90–100

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • 1H/13C NMR : Signals for bromine (δ ~3.5–4.0 ppm for adjacent protons) and methyl groups (δ ~2.3 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 252 [M+H]+) validate molecular weight .
  • IR Spectroscopy : C-Br stretches (~550 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How does regioselective functionalization of this compound enable diversification for structure-activity relationship (SAR) studies?

  • Methodological Answer : The bromine at C2 serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, palladium-catalyzed coupling with phenylboronic acid yields 2-phenyl derivatives (85% yield) . Regioselectivity is controlled by steric and electronic factors: electron-rich substituents favor C3 halogenation, while electron-deficient systems target C5 .
  • Case Study :
ReactionCatalystYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄85
Ullmann CouplingCuI/L-proline72

Q. What contradictions exist in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives, and how can experimental design resolve them?

  • Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC50 variations) may arise from assay conditions (cell line, incubation time) or impurities. Rigorous controls include:
  • Purity Validation : HPLC ≥98% purity .
  • Dose-Response Curves : Triplicate measurements to assess reproducibility .
  • Mechanistic Studies : Western blotting for p53 activation or apoptosis markers (e.g., BAX/Bcl-2 ratios) to confirm target engagement .
  • Example : Anthranilamide conjugates showed G2/M arrest in HeLa cells but G1 arrest in SiHa cells due to p53 status differences .

Q. How can computational modeling guide the optimization of this compound derivatives for enzyme inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., CDK2 or HMG-CoA reductase). Methyl groups enhance hydrophobic interactions, while bromine improves steric fit .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (e.g., IC50) .
  • Case Data :
DerivativeTargetPredicted ΔG (kcal/mol)Experimental IC50 (µM)
2-Bromo-7-Me-PPCDK2-9.20.45
2-Phenyl-7-Me-PPHMG-CoA reductase-8.71.2

Data Contradictions and Resolution

Q. Why do bromination yields vary significantly across studies, and how can reaction parameters be standardized?

  • Analysis : Yields range from 62% (DMF, 80°C) to 95% (NIS, DCM, RT) due to solvent polarity and halogen source . Standardization steps:
  • Solvent Screening : Compare DMF (polar aprotic) vs. DCM (non-polar) .
  • Catalyst Optimization : Evaluate iodine vs. NBS for bromine source .
  • Key Finding : N-iodosuccinimide in DMF at 80°C maximizes yield (95%) and regioselectivity .

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